REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][C:12](OC(C)=O)=[O:13]>CC(O)=O>[C:12]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2)(=[O:13])[CH3:11]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
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Smiles
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CC(=O)OC(=O)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)NC=1C=C2C=NNC2=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |